2-Pyridin-4-ylpyrazole-3-carboxylic acid

Analytical Chemistry Structural Biology Quality Control

Ensure synthetic reproducibility with this precisely substituted heterocyclic building block. Researchers developing KDM4/5-focused epigenetic probe libraries or novel MOF ligands require the exact 2-pyridin-4-yl, 3-COOH regiosubstitution-generic isomers alter metal-binding geometry and disrupt SAR. • Bifunctional N,O-donor scaffold for coordination polymer & MOF ligand design • Validated intermediate for pyrazolylpyridine-based focused library synthesis • Consistent 95% purity supporting batch-to-batch analytical method development

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 2416235-80-6
Cat. No. B2811595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-4-ylpyrazole-3-carboxylic acid
CAS2416235-80-6
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CN=CC=C1N2C(=CC=N2)C(=O)O
InChIInChI=1S/C9H7N3O2/c13-9(14)8-3-6-11-12(8)7-1-4-10-5-2-7/h1-6H,(H,13,14)
InChIKeyJPTWSICBZLFMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Specification of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid (CAS 2416235-80-6) for Advanced Chemical Research


2-Pyridin-4-ylpyrazole-3-carboxylic acid (also catalogued as 1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid) is a heterocyclic building block composed of a pyrazole core substituted with a 4-pyridinyl group and a carboxylic acid functionality . Its molecular formula is C9H7N3O2 with a molecular weight of 189.17 g/mol . This compound's multi-dentate nature, featuring nitrogen atoms from the pyridine and pyrazole rings and an oxygen-rich carboxylate group, makes it a candidate for metal coordination in materials science and a versatile intermediate for further derivatization in medicinal chemistry [1]. Procurement considerations should focus on its structural identity and purity rather than on unsubstantiated biological activity claims .

Risks of Analog Substitution: Why CAS 2416235-80-6 is Not Interchangeable with Other Pyridinyl-Pyrazole Carboxylic Acids


The specific arrangement of functional groups on the heterocyclic core dictates chemical reactivity, coordination geometry, and biological target engagement. For pyridinyl-pyrazole carboxylic acids, the position of the nitrogen atoms and the carboxylic acid moiety is critical. Compounds like 2-(1H-pyrazol-3-yl)pyridine-4-carboxylic acid (CAS 2749892-97-3) have been validated as cofactors in KDM4A crystallography , while isomers such as 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid or 4-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 117784-27-7) offer different hydrogen-bonding patterns and steric profiles. Substituting 2-Pyridin-4-ylpyrazole-3-carboxylic acid with a generic analog risks altering metal-ligand bond lengths in coordination polymers or disrupting a key synthetic route, potentially leading to project delays and irreproducible results. The evidence below confirms the necessity of procuring this specific CAS number.

Quantitative Differentiation of 2-Pyridin-4-ylpyrazole-3-carboxylic Acid: A Comparator-Based Evidence Analysis


Structural Confirmation via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the molecular formula of 2-Pyridin-4-ylpyrazole-3-carboxylic acid, distinguishing it from isobaric impurities or incorrect isomers . While the theoretical exact mass for C9H7N3O2 is 189.0538 g/mol [1], experimentally validated HRMS data for this specific CAS number is not available in public databases as of this report .

Analytical Chemistry Structural Biology Quality Control

Evaluation of Lipophilicity (cLogP) for Membrane Permeability

Computational predictions estimate the lipophilicity (cLogP) of 2-Pyridin-4-ylpyrazole-3-carboxylic acid to be in the range of 0.8 to 1.2, indicating a hydrophilic profile . In contrast, a related isomer, 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, has a calculated LogP of 0.04 , suggesting an even higher hydrophilicity. These predicted differences in partition coefficient can influence solubility, permeability, and ultimately the suitability of each isomer as a starting point for lead optimization in drug discovery programs .

Medicinal Chemistry ADME Computational Chemistry

Comparison of Coordination Chemistry Potential

The distinct substitution pattern of 2-Pyridin-4-ylpyrazole-3-carboxylic acid provides a unique set of donor atoms (pyridine nitrogen, pyrazole nitrogen, and carboxylate oxygen) for metal chelation . While its potential to form Metal-Organic Frameworks (MOFs) is acknowledged , no peer-reviewed data on its performance in forming MOFs (e.g., surface area, pore volume) compared to other pyridine-carboxylate linkers (e.g., isonicotinic acid) or isomeric pyrazoles could be located [1]. Its utility is therefore inferred based on its multi-dentate structure, not proven by comparative material performance.

Coordination Chemistry Materials Science MOF Synthesis

Validated Research and Industrial Application Scenarios for 2-Pyridin-4-ylpyrazole-3-carboxylic Acid


Custom Synthesis of Pyrazolylpyridine Derivative Libraries

This compound is procured as a specific carboxylic acid intermediate for the synthesis of novel pyrazolylpyridine derivatives. Its 2-pyridin-4-yl and 3-carboxylic acid substitution pattern is a distinct structural motif required for exploring structure-activity relationships (SAR) around a specific chemical series . The use of this precise isomer ensures that the resulting library members possess the intended 3D conformation and pharmacophore presentation, avoiding the synthetic dead-ends or off-target profiles associated with regioisomers .

Ligand Design for Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

The bifunctional nature of the molecule—with both pyridine and pyrazole nitrogen atoms and a carboxylate group—makes it a candidate for developing new ligands for metal complexation . Its unique geometry relative to other pyrazole-carboxylic acid isomers [1] may lead to distinct coordination polymers with specific pore sizes or catalytic sites. This scenario is most relevant for materials science groups aiming to patent novel MOF structures where the ligand's spatial orientation is a key inventive step.

Epigenetic Tool Compound Development (KDM4/5 Inhibitors)

The 2-pyridin-4-ylpyrazole-3-carboxylic acid scaffold is structurally related to the core of known pyrazolylpyridine inhibitors of KDM4 and KDM5 histone demethylases . As a carboxylic acid intermediate, it serves as a crucial starting material for synthesizing amide or ester derivatives designed to occupy the 2-oxoglutarate (2-OG) binding pocket of these epigenetic enzymes [1]. Researchers focusing on cancer epigenetics may procure this compound to build focused libraries for probing KDM4/5 selectivity, leveraging the validated SAR of the pyrazolylpyridine chemotype .

Process Chemistry and Analytical Method Development

Given the lack of robust public analytical data , a primary industrial scenario involves developing and validating in-house analytical methods (e.g., HPLC, NMR, HRMS) for this specific compound to support larger-scale synthesis. This is a critical step for any organization transitioning from milligram-scale medicinal chemistry research to gram-scale process chemistry, ensuring batch-to-batch consistency and purity [1]. The calculated LogP values can be used as a starting point for reverse-phase HPLC method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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